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molecular formula C17H14N2O2 B8291447 4-(6-Methoxyquinolin-2-yl)benzamide

4-(6-Methoxyquinolin-2-yl)benzamide

Cat. No. B8291447
M. Wt: 278.30 g/mol
InChI Key: MEXORDTXLDRBQL-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

To a suspension of 4-(6-methoxyquinolin-2-yl)benzonitrile (5.00 g, 15.4 mmol, prepared following Scheme 2, Step 1 starting from Intermediate 1 and 4-cyanophenylboronic acid) in DMSO (40 mL) was added aqueous NaOH (1M, 10 mL). The mixture was cooled to 0° C. The aqueous H2O2 (30%, 30 mL) was added dropwise. After addition, the mixture was stirred at 0° C. for 30 minutes. The mixture was quenched with saturated Na2SO3 (100 mL) and filtered. The precipitate was washed with H2O (50 mL) and MeOH (50 mL). The filter cake was dried via high vacuum to give the desired (5.50 g, yield: 99+%) as a solid.
Name
4-(6-methoxyquinolin-2-yl)benzonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[C:21](C)=[CH:20][C:19]4[C:14](=[CH:15][CH:16]=[C:17]([O:23][CH3:24])[CH:18]=4)[N:13]=3)=[CH:8][CH:7]=2)=[N:4]N=N1.[OH-:25].[Na+].OO>CS(C)=O>[CH3:24][O:23][C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([C:9]1[CH:10]=[CH:11][C:6]([C:5]([NH2:4])=[O:25])=[CH:7][CH:8]=1)[CH:21]=[CH:20]2 |f:1.2|

Inputs

Step One
Name
4-(6-methoxyquinolin-2-yl)benzonitrile
Quantity
5 g
Type
reactant
Smiles
N1N=NN=C1C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C=C1C)OC
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NN=C1C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C=C1C)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated Na2SO3 (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with H2O (50 mL) and MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried via high vacuum
CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C2C=CC(=NC2=CC1)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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